molecular formula C19H19ClN2O3S B1223586 4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B1223586
M. Wt: 390.9 g/mol
InChI Key: YBOLUDTXMSDTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester is a pyrimidinecarboxylic acid.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methodologies : Research has explored various synthesis methodologies for compounds structurally related to the specified chemical. For instance, the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases resulted in a product due to intramolecular cyclization (Remizov et al., 2019). Similarly, the synthesis of thieno[2,3‐d]pyrimidines involved the direct formation of related esters from various precursors, demonstrating the versatility in synthetic approaches (Santilli et al., 1971).

  • Crystal Structure and Properties : The crystal structure and properties of related compounds have been extensively studied. For example, the synthesis, crystal structure, and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives offer insights into molecular conformations and intermolecular interactions (Stolarczyk et al., 2018). Additionally, studies on ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate have contributed to understanding nonlinear optical properties and molecular structures (Dhandapani et al., 2017).

Biomedical Research

  • Antiallergenic Activity : Certain derivatives, including esters of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, have shown potential antiallergenic activities, as demonstrated in tests like the rat passive cutaneous anaphylaxis test (Temple et al., 1979).

  • Cytotoxicity Studies : Research has also delved into the cytotoxic properties of structurally related compounds. For example, the study of 4-thiopyrimidine derivatives and their effects on various cell lines provides valuable data on their potential therapeutic applications (Stolarczyk et al., 2018).

Chemical Properties and Reactions

  • Chemical Reactivity : The chemical reactivity of similar compounds has been a subject of interest. Studies have shown diverse reactions leading to the formation of various derivatives, highlighting the compound's versatility in chemical transformations (Santilli et al., 1971).

  • Molecular Structure Analysis : The analysis of molecular structure through methods like X-ray diffraction, FT-IR, and NMR spectroscopy has been pivotal in understanding the properties of these compounds (Dhandapani et al., 2017).

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

ethyl 4-[5-(3-chloro-2-methylphenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H19ClN2O3S/c1-4-24-18(23)16-11(3)21-19(26)22-17(16)15-9-8-14(25-15)12-6-5-7-13(20)10(12)2/h5-9,17H,4H2,1-3H3,(H2,21,22,26)

InChI Key

YBOLUDTXMSDTRI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
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4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
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4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
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4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
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4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
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4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

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